molecular formula C10H8FNOS B7621755 5-fluoro-N-methyl-1-benzothiophene-2-carboxamide

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B7621755
M. Wt: 209.24 g/mol
InChI Key: OJNGWWGVHLRANK-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C10H8FNOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The addition of a fluorine atom and a carboxamide group to the benzothiophene structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3-methyl-1-benzothiophene-1,1-dioxide
  • 5-fluoro-2-methyl-1-benzothiophene
  • 5-fluoro-1-benzothiophene-2-carboxylic acid

Uniqueness

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic efficacy compared to other benzothiophene derivatives .

Properties

IUPAC Name

5-fluoro-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNGWWGVHLRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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